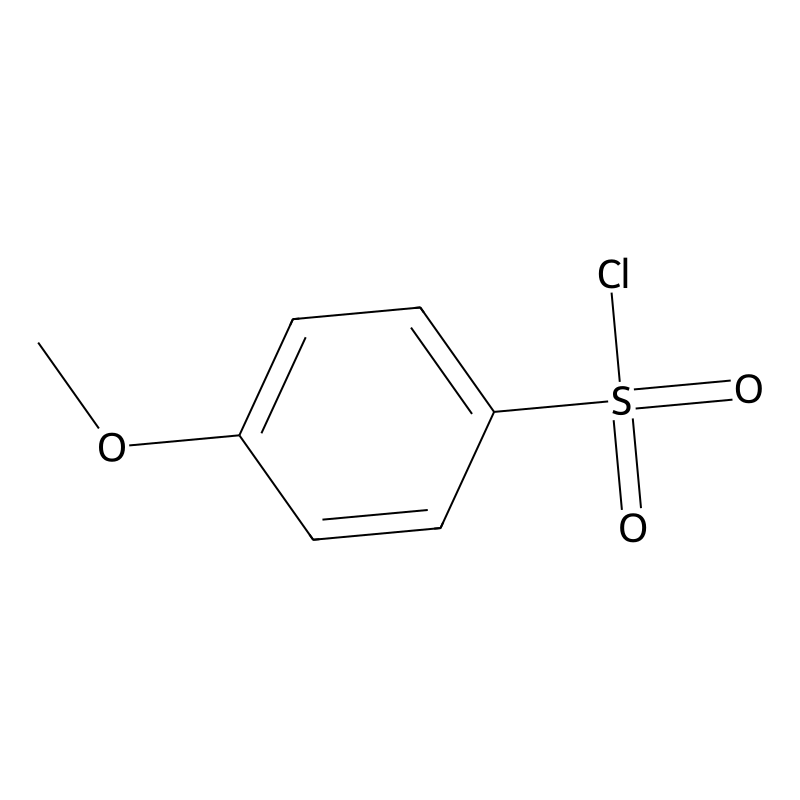

4-Methoxybenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Methoxybenzenesulfonyl chloride (also known as mesylate chloride) is an organic compound with the chemical formula CH3OC6H4SO2Cl. It is a white solid that is used as a reagent in organic synthesis []. Here's a breakdown of its applications in scientific research:

Sulfonylation Agent

4-Methoxybenzenesulfonyl chloride is primarily employed as a sulfonylating agent. It reacts with various nucleophiles to introduce a mesylate group (SO2OCH3) onto the molecule [, ]. This functional group can be further manipulated in subsequent synthetic steps to achieve various chemical transformations. Here are some examples of its use in sulfonylation reactions:

Synthesis of sulfonamides

4-Methoxybenzenesulfonyl chloride can be used to prepare sulfonamides, which are a class of medicinally important compounds []. These can be obtained by reacting the chloride group with amines.

Protecting groups in organic synthesis

The mesylate group can act as a protecting group for alcohols and phenols. It can be introduced to temporarily mask the hydroxyl functionality and then selectively removed under controlled conditions to regenerate the original alcohol or phenol [].

Research on Biomolecules

4-Methoxybenzenesulfonyl chloride has also been used in research involving biomolecules. For instance, it has been applied in the synthesis of modified nucleotides, which are essential building blocks of nucleic acids like DNA and RNA []. These modified nucleotides can be valuable tools for studying cellular processes and developing new therapeutic agents.

4-Methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula CHClOS. It appears as a white to pale cream solid and is known for its applications in organic synthesis, particularly as a sulfonylating agent. The compound features a methoxy group (-OCH) attached to a benzene ring, which is further substituted with a sulfonyl chloride group (-SOCl) . This structure makes it an important intermediate in the synthesis of various pharmaceuticals and other organic compounds.

4-Methoxybenzenesulfonyl chloride is a corrosive and irritating compound. Here are some safety concerns:

- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamides or other derivatives. For example, it can react with amines to form sulfonamide derivatives .

- Coupling Reactions: It can be used in coupling reactions with thiophenes and other aromatic compounds, yielding products that are valuable in medicinal chemistry .

- Hydrolysis: In the presence of water, it can hydrolyze to produce 4-methoxybenzenesulfonic acid and hydrochloric acid, although this reaction is not typically favored due to the stability of the sulfonyl chloride .

4-Methoxybenzenesulfonyl chloride exhibits biological activity primarily as an anti-HIV agent. It functions as a pharmaceutical intermediate in the development of drugs targeting HIV and other viral infections . Additionally, it has been utilized in protecting groups for nitrogen functionalities in various biochemical applications, allowing for selective reactions during synthetic processes .

Several methods exist for synthesizing 4-methoxybenzenesulfonyl chloride:

- Direct Sulfonation: The compound can be synthesized by reacting 4-methoxybenzenesulfonic acid with thionyl chloride or phosphorus pentachloride. This method allows for the conversion of the acid into the corresponding sulfonyl chloride .

- Chlorination of Sulfonic Acid: Another approach involves chlorinating 4-methoxybenzenesulfonic acid directly using chlorinating agents under controlled conditions .

- Use of Protecting Groups: In some synthetic pathways, it serves as a protecting group for nitrogen-containing compounds, which can then be deprotected under mild conditions .

The applications of 4-methoxybenzenesulfonyl chloride are diverse:

- Pharmaceutical Synthesis: It is widely used in the synthesis of pharmaceutical compounds, particularly those targeting viral infections like HIV .

- Organic Chemistry: Acts as an important reagent in organic synthesis for creating sulfonamide derivatives and other functionalized compounds.

- Protecting Group: Serves as a protecting group for amines and other nitrogen functionalities during multi-step synthesis .

Interaction studies involving 4-methoxybenzenesulfonyl chloride focus on its reactivity with various nucleophiles. Research indicates that it effectively reacts with primary and secondary amines to form stable sulfonamide derivatives. This reactivity has implications for drug design and development, particularly in creating compounds with enhanced biological activity or selectivity against specific targets .

Several compounds exhibit structural or functional similarities to 4-methoxybenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | CHClOS | More reactive due to chlorine substituent |

| 4-Methylbenzenesulfonyl chloride | CHClOS | Methyl group provides different sterics |

| 4-Fluorobenzenesulfonyl chloride | CHClFOS | Fluorine enhances electrophilicity |

| Benzenesulfonyl chloride | CHClOS | Lacks methoxy group; simpler structure |

Uniqueness

What sets 4-methoxybenzenesulfonyl chloride apart from these similar compounds is its specific methoxy substitution, which influences its reactivity and solubility properties. The presence of the methoxy group enhances its utility in various synthetic applications while providing unique selectivity in reactions compared to its chlorinated or fluorinated counterparts.

4-Methoxybenzenesulfonyl chloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 4-methoxybenzene-1-sulfonyl chloride. This nomenclature reflects its core structure:

- A benzene ring substituted with a methoxy group (–OCH₃) at the para position (carbon 4).

- A sulfonyl chloride group (–SO₂Cl) at carbon 1, positioned opposite the methoxy substituent.

The molecular formula is C₇H₇ClO₃S, with a molecular weight of 206.64 g/mol. Its CAS Registry Number is 98-68-0, and it is classified under the broader category of aromatic sulfonyl chlorides.

Key Structural Features and Classification

The compound belongs to the sulfonyl halide family, characterized by a sulfonyl group (–SO₂–) bonded to a halogen (here, chlorine). Its aromatic nature arises from the benzene ring, while the electron-donating methoxy group influences reactivity and stability.

Historical Context of Discovery and Early Characterization

The synthesis of 4-methoxybenzenesulfonyl chloride is rooted in the broader development of sulfonyl chloride chemistry, which gained prominence in the early 20th century. Sulfonyl chlorides emerged as critical intermediates for synthesizing sulfonamides, dyes, and pharmaceuticals. While the exact date of its first synthesis is not explicitly documented, its preparation likely followed advancements in chlorosulfonation reactions applied to substituted benzene derivatives.

Key Historical Milestones

Chlorosulfonation Methodology:

The reaction of aromatic compounds with chlorosulfonic acid (ClSO₃H) or oleum (fuming sulfuric acid) became a standard method for synthesizing sulfonyl chlorides in the 1930s. For 4-methoxybenzenesulfonyl chloride, this would involve treating anisole (methoxybenzene) with excess chlorosulfonic acid:

$$

\text{C₆H₅OCH₃ + 2 ClSO₃H → C₆H₄(OCH₃)SO₂Cl + HCl + SO₃}

$$

This method is referenced in modern patents, though early iterations faced challenges in yield and purity due to side reactions like polysubstitution.Catalytic Improvements:

Mid-20th-century innovations introduced catalysts such as sulfamic acid (H₃NSO₃) to optimize chlorosulfonation. These catalysts reduced byproducts and improved selectivity for monosubstituted derivatives like 4-methoxybenzenesulfonyl chloride.Early Characterization Techniques:

Initial analyses relied on elemental analysis and melting point determination. By the 1960s, advancements in nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy enabled precise structural confirmation. For example, the characteristic –SO₂Cl IR absorption near 1370 cm⁻¹ and 1170 cm⁻¹ helped distinguish sulfonyl chlorides from related compounds.

Modern Industrial Synthesis

Contemporary production methods, as detailed in patents, often combine chlorosulfonic acid with thionyl chloride (SOCl₂) to enhance efficiency. For instance:$$\text{C₆H₅OCH₃ + ClSO₃H + SOCl₂ → C₆H₄(OCH₃)SO₂Cl + byproducts}$$This approach minimizes decomposition and improves scalability.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Dates

Cucurbit[7]uril: surfactant host-guest complexes in equilibrium with micellar aggregates

Marcia Pessêgo, Nuno Basilio, Jose A Moreira, Luis García-RíoPMID: 21472839 DOI: 10.1002/cphc.201001045

Abstract

In order to compare the formation of host-guest complexes between β-cyclodextrin (β-CD) or cucurbit[7]uril (CB7) and cationic surfactants we studied the hydrolysis of 4-methoxybenzenesulfonyl chloride (MBSC). The selected surfactants allowed the length of the hydrocarbon chain to be varied between 6 and 18 carbon atoms. Contrary to the expected behaviour, the values of the binding constants between CB7 and surfactants are independent of the alkyl chain length of the surfactant. In the case of β-CD, however, a clear dependence of the binding constant on the hydrophobic character of the surfactant was observed. The values obtained with CB7 are significantly higher than those obtained with β-CD and these differences are explained to be a consequence of electrostatic interactions of the surfactants with the portals of CB7. It was found that a small percentage of uncomplexed CB7 was in equilibrium with the cationic micelles and this percentage increased on increasing the hydrophobic character of the surfactant.New insights in cyclodextrin: surfactant mixed systems from the use of neutral and anionic cyclodextrin derivatives

L García-Río, M Méndez, M R Paleo, F J SardinaPMID: 17939704 DOI: 10.1021/jp073510p

Abstract

The kinetics of the hydrolysis of 4-methoxybenzenesulfonyl chloride (MBSC) have been studied in mixed systems made up of surfactant, sodium dodecyl sulfate (SDS) or tetradecyltrimethylammonium bromide (TTABr), and cyclodextrin, beta-CD or SBE-beta-CD(Captisol). The use of SBE-beta-CD instead of beta-CD allowed us to indicate certain characteristics of the mixed cyclodextrin-surfactant system: (a) The percentage of uncomplexed cyclodextrin is higher for SBE-beta-CD than for beta-CD when we use SDS, but the opposite effect was observed when we use TTABr. This behavior can be explained by taking into account the increase in salinity when we add SBE-beta-CD, and the electrostatic forces between the SBE-beta-CD and the surfactant that have influence on the complexation. (b) The presence or even the charge of cyclodextrin has no effect on the properties of surfactant micelles once they have been formed; in particular, it does not alter K(s)(m) or k(m), parameters very sensitive to the micellar system structure. Therefore, we can conclude that for surfactants concentrations lower than the micellization point, the charge of cyclodextrin modifies the cyclodextrin-surfactant interactions but once the micelles have been formed there is no interaction between them and the cyclodextrins.Application of the dissociative electron transfer theory and its extension to the case of in-cage interactions in the electrochemical reduction of arene sulfonyl chlorides

Abdelaziz Houmam, Emad M HamedPMID: 21915407 DOI: 10.1039/c1cp22130b